N,N-Diethyl-2-piperidinecarboxamide hydrochloride
Description
N,N-Diethyl-2-piperidinecarboxamide hydrochloride (CAS 690634-81-2) is a piperidine-derived organic compound characterized by a six-membered piperidine ring substituted at the 2-position with a carboxamide group. The carboxamide nitrogen is further substituted with two ethyl groups, and the compound exists as a hydrochloride salt to enhance solubility and stability . Its molecular formula is C₁₀H₂₀ClN₂O, with a molecular weight of approximately 220.74 g/mol (calculated).
Properties
IUPAC Name |
N,N-diethylpiperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-3-12(4-2)10(13)9-7-5-6-8-11-9;/h9,11H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASFCJCCTLIXLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6270-43-5 | |
| Record name | 2-Piperidinecarboxamide, N,N-diethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6270-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC35521 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35521 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Biological Activity
N,N-Diethyl-2-piperidinecarboxamide hydrochloride, commonly referred to as DEPC, is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and applications in research and medicine.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₂₁ClN₂O
- Molecular Weight : Approximately 220.74 g/mol
- Appearance : White crystalline solid
- Solubility : Soluble in water and organic solvents
The structure of DEPC features a piperidine ring with two ethyl groups and a carboxamide functional group, which contributes to its biological activity and pharmacological properties.
The biological activity of this compound primarily involves its interaction with various molecular targets in the body, particularly enzymes and receptors.
- Enzyme Inhibition : DEPC has been shown to act as an inhibitor for certain enzymes, potentially altering their catalytic functions. This inhibition can affect metabolic pathways, making it a candidate for therapeutic applications.
- Receptor Modulation : The compound may interact with receptors in the central nervous system (CNS), influencing neurotransmitter release and neuronal signaling. This property suggests potential applications in pain management and anesthetic development .
Antimicrobial Activity
Research indicates that DEPC exhibits significant antimicrobial properties, particularly against fungal strains:
- Candida spp. Inhibition : In studies evaluating its efficacy against Candida albicans and Candida glabrata, DEPC demonstrated notable candicidal activity. Specifically, it was found to be effective at concentrations as low as 1 mM against resistant strains .
| Compound | Activity Against C. albicans | Activity Against C. glabrata |
|---|---|---|
| DEPC | Effective at 1 mM | Effective against resistant strains |
This activity positions DEPC as a promising candidate for developing new antifungal agents.
Analgesic and Anesthetic Properties
DEPC has been investigated for its potential use as an analgesic or anesthetic agent due to its structural similarity to known local anesthetics:
- Pain Management : Preliminary studies suggest that DEPC may modulate pain pathways, providing analgesic effects comparable to established medications . Further pharmacological evaluations are necessary to determine its efficacy and safety profile.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Antifungal Research : A study published in 2021 evaluated various carboxamide derivatives, including DEPC, for their antifungal activity against multiple Candida species. The results indicated that DEPC had superior activity compared to other tested compounds .
- Pharmacokinetic Studies : Interaction studies have shown that DEPC interacts with various receptors in the CNS, suggesting that it may influence pharmacokinetic profiles similarly to other piperidine derivatives. These findings warrant further investigation into its therapeutic potential in CNS-related disorders .
- Synthesis and Applications : As an intermediate in the synthesis of complex organic molecules, DEPC is being explored for its broader applications in pharmaceutical development beyond its immediate biological activities.
Scientific Research Applications
Local Anesthesia
N,N-Diethyl-2-piperidinecarboxamide hydrochloride has been investigated for its efficacy as a local anesthetic. Research indicates that compounds within the piperidine family exhibit significant analgesic properties, potentially providing better local anesthetic effects compared to traditional agents like pethidine. Studies have shown that these compounds can effectively block nerve conduction, making them suitable for surgical procedures requiring localized pain management .
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of piperidine derivatives, including this compound, against various cancer cell lines. These compounds have demonstrated the ability to induce apoptosis in breast, pancreatic, and colon cancer cells through mechanisms involving reactive oxygen species accumulation and activation of caspases . This suggests a potential role in cancer therapy.
Synthesis and Chemical Properties
The synthesis of this compound typically involves the reaction of diethylamine with 2-piperidinecarboxylic acid under controlled conditions to yield the hydrochloride salt. The compound is characterized by its stability and solubility in aqueous solutions, which is advantageous for pharmaceutical formulations .
Efficacy in Animal Models
In animal studies, this compound has been tested for its anesthetic properties. Results indicated a favorable profile compared to existing anesthetics, with a notable reduction in pain perception during surgical interventions . Such findings support further exploration into clinical applications.
Potential for Enantiomeric Separation
The ability to separate enantiomers of similar compounds has been explored using this compound as a chiral resolving agent. This application is crucial in enhancing the efficacy of drugs by isolating the more active enantiomer, thereby improving therapeutic outcomes .
Data Table: Comparative Analysis of Piperidine Derivatives
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Substituent Variations
The following table summarizes key structural analogs and their physicochemical properties:
Key Comparative Insights
Substituent Effects on Physicochemical Properties
- Solubility : Hydroxyethyl and dihydrochloride derivatives (e.g., and ) exhibit improved water solubility due to polar functional groups or additional counterions .
Core Structure Modifications
- Piperidine vs. Pyrrolidine derivatives may exhibit faster clearance due to increased reactivity .
- Bicyclic Systems : Compounds like N-Methyl-6-(4-piperidinyl)-2-pyridinecarboxamide diHCl () combine pyridine and piperidine rings, enabling dual binding modes in biological targets but increasing molecular weight and complexity .
Pharmacological Implications
While direct pharmacological data for the target compound is sparse, structural comparisons suggest:
- Receptor Affinity : Diethyl groups may enhance interactions with hydrophobic binding pockets in enzymes or receptors, similar to lidocaine hydrochloride’s mechanism ( involves lidocaine calibration studies) .

- Immunomodulatory Potential: Piperidinecarboxamide derivatives are explored in T-cell modulation (e.g., ansofaxine hydrochloride in ), though the target compound’s role remains unconfirmed .
Preparation Methods
Procedure:
-
- 2-Piperidinecarboxylic acid is treated with thionyl chloride (SOCl₂) under reflux to form 2-piperidinecarbonyl chloride.
- Conditions : Reflux at 70–80°C for 2–3 hours.
- Excess thionyl chloride is removed via distillation.
-
- The acyl chloride is reacted with diethylamine in anhydrous diethyl ether at 0–10°C.
- Stoichiometry : 1:1 molar ratio of acyl chloride to diethylamine.
- The reaction mixture is stirred for 1–2 hours, yielding N,N-diethyl-2-piperidinecarboxamide.
-
- The free base is treated with hydrochloric acid (HCl) in ethanol to precipitate the hydrochloride salt.
- Yield : ~85–90% (extrapolated from analogous reactions).
Key Data:
| Step | Reagents | Conditions | Intermediate |
|---|---|---|---|
| 1 | SOCl₂ | Reflux, 70–80°C | 2-Piperidinecarbonyl chloride |
| 2 | Et₂NH | 0–10°C, diethyl ether | N,N-Diethyl-2-piperidinecarboxamide |
| 3 | HCl | Ethanol, RT | Hydrochloride salt |
Single-Pot Industrial Process
A scalable method optimized for high yield and minimal purification, as described in patent US20150126734A1.
Procedure:
-
- 2-Piperidinecarboxylic acid is suspended in dichloromethane (DCM) with catalytic DMF.
- Thionyl chloride is added dropwise at 20–25°C, followed by stirring for 1 hour.
-
- Diethylamine is added directly to the reaction mixture without isolating the acyl chloride.
- Conditions : Maintained at 10–15°C for 2 hours.
-
- The solution is acidified with concentrated HCl, and the product is crystallized from isopropanol.
- Yield : >90% (reported for analogous carboxamides).
Advantages:
- Eliminates intermediate isolation, reducing processing time.
- Uses cost-effective reagents (SOCl₂, DCM).
Alternative Catalytic Routes
While less common, gadolinium(III) chloride (GdCl₃) has been explored as a catalyst for carboxamide synthesis in acetonitrile/isopropanol mixtures. However, this method is primarily documented for structurally similar compounds and requires further validation for N,N-diethyl derivatives.
Critical Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Acyl Chloride | High purity, straightforward steps | Requires handling corrosive SOCl₂ |
| Single-Pot Industrial | Scalable, time-efficient | Demands precise temperature control |
| Catalytic | Mild conditions | Limited experimental data |
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols for N,N-Diethyl-2-piperidinecarboxamide hydrochloride to ensure experimental reproducibility?
- Methodological Answer :
- Handling : Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks. Ensure handling by trained personnel familiar with amine derivatives and hydrochloride salts .
- Storage : Store at room temperature (RT) in a tightly sealed, moisture-resistant container. Avoid prolonged exposure to light or humidity. For long-term stability, aliquot solutions and store at -20°C, minimizing freeze-thaw cycles .
- Safety : No acute toxicity reported, but follow institutional biosafety guidelines for novel compounds.
Q. Which analytical techniques are most reliable for assessing the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Reverse-phase chromatography with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) detects impurities at UV 254 nm. Retention time comparison with standards validates purity .
- NMR : H and C NMR in DMSO-d6 confirm structural integrity. Key peaks: piperidine protons (δ 1.4–2.8 ppm), carboxamide carbonyl (δ 165–170 ppm) .
- Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H]<sup>+</sup> and fragmentation patterns.
Q. How can researchers validate the compound’s solubility profile across experimental solvent systems?
- Methodological Answer :
- Solubility Screening : Use a tiered approach:
Polar solvents : Water, PBS (pH 7.4), DMSO.
Organic solvents : Ethanol, acetonitrile.
- Quantification : UV-Vis spectrophotometry at λmax (determined via scan) measures solubility limits. For low solubility, employ co-solvents (e.g., 5% DMSO in PBS) .
Advanced Research Questions
Q. How can stability-related data contradictions (e.g., degradation in aqueous buffers) be systematically addressed?
- Methodological Answer :
- Controlled Stability Studies :
- Incubate the compound in buffers (pH 2–9) at 25°C and 37°C. Sample aliquots at 0, 24, 48, and 72 hours.
- Analytical Tools : HPLC-MS identifies degradation products (e.g., hydrolyzed piperidine derivatives). Compare with synthetic standards .
- Mitigation : Use lyophilized powder for aqueous solutions, and add antioxidants (e.g., 0.1% ascorbic acid) to prevent oxidative degradation .
Q. What strategies resolve discrepancies in pharmacological data (e.g., inconsistent IC50 values in receptor-binding assays)?
- Methodological Answer :
- Orthogonal Assays :
- Primary Assay : Radioligand binding (e.g., H-labeled competitors).
- Secondary Assay : Functional cAMP/GTPγS assays to confirm receptor modulation.
- Dose-Response Reproducibility : Perform triplicate experiments with internal controls (e.g., reference agonists/antagonists). Validate cell line viability and receptor expression levels .
Q. How can synthesis yield be optimized while minimizing side products (e.g., diethylamine byproducts)?
- Methodological Answer :
- Reaction Optimization :
- Temperature : Maintain 60–80°C during carboxamide coupling to avoid thermal decomposition.
- Catalyst : Use HATU/DIPEA for efficient amide bond formation.
- Purification : Silica gel chromatography (eluent: 5% MeOH in DCM) removes unreacted diethylamine. Confirm purity via TLC (Rf = 0.3 in 90:10 DCM:MeOH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

